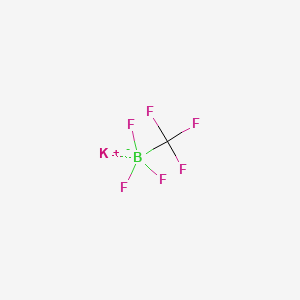
Potassium Trifluoro(trifluoromethyl)borate
Übersicht
Beschreibung
Potassium Trifluoro(trifluoromethyl)borate is a chemical compound with the molecular formula CBF6K and a molecular weight of 175.91 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of Potassium Trifluoro(trifluoromethyl)borate consists of one carbon atom, one boron atom, six fluorine atoms, and one potassium atom .Chemical Reactions Analysis
Organotrifluoroborates, such as Potassium Trifluoro(trifluoromethyl)borate, are involved in a variety of carbon-carbon and carbon-heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .Physical And Chemical Properties Analysis
Potassium Trifluoro(trifluoromethyl)borate is a solid substance that is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
Potassium Trifluoro(trifluoromethyl)borate: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the formation of carbon-carbon bonds, which are fundamental in organic synthesis. The compound acts as a boron source, facilitating the coupling of various organic halides with organoboron compounds to produce biaryl motifs, which are core structures in many pharmaceuticals and organic materials.
Synthesis of Organotrifluoroborate Salts
This compound is integral in the synthesis of organotrifluoroborate salts, which serve as stable and versatile reagents in organic synthesis . These salts are known for their stability and resistance to hydrolysis, making them more reliable than traditional boronic acids and esters in various chemical transformations.
Epoxidation of Alkenes
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates using Potassium Trifluoro(trifluoromethyl)borate proceeds with high conversion and selectivity . This process is crucial for introducing oxygen functionality into organic molecules, which is a significant step in synthesizing various pharmaceuticals and fine chemicals.
Activation of Secondary C–H Bonds
Potassium Trifluoro(trifluoromethyl)borate: is used in the activation of secondary C–H bonds in cyclic ethers . This method is valuable in the construction of complex molecules, including the asymmetric synthesis of inhibitors and the programmable assembly of polyethers.
Development of Medicinal Compounds
The compound plays a role in the development of medicinal compounds, such as pexidartinib, by facilitating the transformation of functional groups during the synthesis process . This highlights its importance in the pharmaceutical industry for the creation of new therapeutic agents.
Boron Reagent in Material Science
In material science, Potassium Trifluoro(trifluoromethyl)borate is used as a boron reagent to modify materials’ properties . Its application in this field is essential for developing new materials with specific characteristics required for advanced technologies.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . The unique reactivity patterns of organotrifluoroborates, such as Potassium Trifluoro(trifluoromethyl)borate, have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks . This suggests that these compounds will continue to play a significant role in the field of organic synthesis.
Eigenschaften
IUPAC Name |
potassium;trifluoro(trifluoromethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGBGCVSVMQVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635481 | |
| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Trifluoro(trifluoromethyl)borate | |
CAS RN |
42298-15-7 | |
| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Trifluoro(trifluoromethyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)





![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)





